Cas no 131052-68-1 (5-{(tert-butoxy)carbonyl(methyl)amino}thiophene-2-carboxylic acid)

131052-68-1 structure
اسم المنتج:5-{(tert-butoxy)carbonyl(methyl)amino}thiophene-2-carboxylic acid
كاس عدد:131052-68-1
وسط:C11H15NO4S
ميغاواط:257.30610203743
MDL:MFCD24466638
CID:4582996
PubChem ID:15079360
5-{(tert-butoxy)carbonyl(methyl)amino}thiophene-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5--2-thiophenecarboxylic acid
- 5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid
- 5-{(tert-butoxy)carbonyl(methyl)amino}thiophene-2-carboxylic acid
-
- MDL: MFCD24466638
- نواة داخلي: 1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14)
- مفتاح Inchi: VJWRWJGBMRLBDV-UHFFFAOYSA-N
- ابتسامات: N(C1=CC=C(C(=O)O)S1)(C)C(=O)OC(C)(C)C
5-{(tert-butoxy)carbonyl(methyl)amino}thiophene-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TRC | B812930-50mg |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 50mg |
$ 250.00 | 2022-06-06 | ||
Chemenu | CM455315-500mg |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95%+ | 500mg |
$826 | 2024-08-02 | |
Enamine | EN300-203770-0.1g |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95% | 0.1g |
$337.0 | 2023-09-16 | |
1PlusChem | 1P01B9LZ-5g |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95% | 5g |
$3164.00 | 2025-03-19 | |
Enamine | EN300-203770-5g |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95% | 5g |
$2816.0 | 2023-09-16 | |
A2B Chem LLC | AW04487-10g |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95% | 10g |
$4431.00 | 2024-04-20 | |
Aaron | AR01B9UB-500mg |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95% | 500mg |
$1068.00 | 2025-02-09 | |
1PlusChem | 1P01B9LZ-100mg |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95% | 100mg |
$410.00 | 2025-03-19 | |
1PlusChem | 1P01B9LZ-10g |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95% | 10g |
$5224.00 | 2023-12-22 | |
A2B Chem LLC | AW04487-2.5g |
5-{[(tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid |
131052-68-1 | 95% | 2.5g |
$2039.00 | 2024-04-20 |
5-{(tert-butoxy)carbonyl(methyl)amino}thiophene-2-carboxylic acid الوثائق ذات الصلة
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
131052-68-1 (5-{(tert-butoxy)carbonyl(methyl)amino}thiophene-2-carboxylic acid) منتجات ذات صلة
- 1448139-84-1((2E)-3-phenyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}prop-2-enamide)
- 76128-70-6(4-Chloro-2-(3-fluorophenyl)pyrimidine)
- 2172584-30-2(2-(2-hydroxypropyl)oxane-2-carbaldehyde)
- 2228458-50-0(3-(2-methoxy-6-methylphenyl)azetidine)
- 1805031-09-7(2-Bromomethyl-3-fluoro-4-methoxypyridine)
- 1361655-92-6(4-Hydroxy-2-(2,3,4-trichlorophenyl)-6-(trifluoromethyl)pyridine)
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 84783-81-3(Bromophenyl-2,3,4,5,6-d5-magnesium)
- 897455-25-3(2-(4-fluorophenyl)-N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)acetamide)
- 2171231-97-1(2-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpiperidin-4-yl}acetic acid)
الموردين الموصى بهم
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
